A Technical Guide to 3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride: Properties, Synthesis, and Applications
A Technical Guide to 3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride. This compound, a vital reagent in synthetic chemistry, is particularly noted for its role in the preparation of complex molecules and as a chromogenic agent in biochemical assays. This document outlines its known physical and chemical characteristics, provides a detailed experimental protocol for its synthesis, and describes its application in the determination of 5'-nucleotidase activity.
Physicochemical Properties
3,5-Dichloro-2-hydroxybenzenesulfonyl chloride is a beige to light brown powder.[1][2] It is sensitive to moisture and hydrolyzes in water.[1][2] The compound is stable under recommended storage conditions, which include keeping it in a cool, dry, and well-ventilated place in a tightly closed container.[3]
Quantitative Physicochemical Data
A summary of the available quantitative physicochemical data for 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride is presented in Table 1. It is important to note that some of these values are predicted and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C₆H₃Cl₃O₃S | [2][4] |
| Molecular Weight | 261.51 g/mol | [4][5] |
| Melting Point | 80-83 °C | [3][5] |
| Boiling Point (Predicted) | 359.0 ± 42.0 °C | [1][2][3] |
| Density (Estimate) | 1.652 g/cm³ | [1][2] |
| pKa (Predicted) | 4.03 ± 0.50 | [1][2] |
| Purity | ≥99% | [4][5] |
Experimental Protocols
Synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride
A common method for the synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride involves the reaction of 2,4-dichlorophenol with chlorosulfonic acid.[6]
Materials:
-
2,4-dichlorophenol
-
Chlorosulfonic acid
-
Ice
-
Carbon tetrachloride
Procedure:
-
React 0.05 mole of 2,4-dichlorophenol with 2.5 moles of chlorosulfonic acid at room temperature.[6]
-
Pour the reaction mixture onto ice.[6]
-
Decant the acid layer from the warmed mixture.[6]
-
Wash the product with ice water.[6]
-
Recrystallize the crude product from carbon tetrachloride to yield 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride.[6] The melting point of the recrystallized product is 81-83 °C.[6]
A generalized workflow for this synthesis is depicted in the following diagram:
General Characterization of Sulfonyl Chlorides
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural elucidation. Aprotic deuterated solvents like CDCl₃, acetone-d₆, or DMSO-d₆ are typically employed due to the reactivity of sulfonyl chlorides.[7]
-
Infrared (IR) Spectroscopy: This technique is used to identify the sulfonyl chloride functional group. Strong absorption bands are expected for the asymmetric S=O stretch (1375-1410 cm⁻¹) and the symmetric S=O stretch (1185-1204 cm⁻¹).[7] Sample preparation for moisture-sensitive compounds often involves preparing a Nujol mull or a KBr pellet.[7]
-
Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern, which aids in identification and impurity characterization.[7]
-
Titrimetry: Titrimetric methods can be used for the quantitative determination of the total sulfonyl chloride content. This often involves reacting the sulfonyl chloride with a nucleophile and then titrating a product or the excess reagent.[7]
Applications in Research and Drug Development
3,5-Dichloro-2-hydroxybenzenesulfonyl chloride is a valuable reagent with applications in organic synthesis and biochemical assays.
Synthetic Intermediate
This compound serves as a building block in the synthesis of more complex molecules. For instance, it has been used in the synthesis of (1R,2R)-(+)-1,2-(3,3′,5,5′-tetrachloro-2,2′-dihydroxydibenzenesulfonamido)-1,2-diphenylethane and (1R,2R)-(+)-1,2-(3,3′,5,5′-tetrachloro-2,2′-dihydroxydibenzenesulfonamido)cyclohexane.[1][8]
Chromogenic Reagent
A significant application of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride is its use as a chromogenic agent in a one-step kinetic method for the determination of 5'-nucleotidase activity.[4][8] The disodium salt of the corresponding sulfonic acid is also used in assays to quantify hydrogen peroxide.[9]
The general workflow for its use in a chromogenic assay is outlined below:
References
- 1. 3,5-DICHLORO-2-HYDROXYBENZENESULFONYL CHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 3,5-DICHLORO-2-HYDROXYBENZENESULFONYL CHLORIDE CAS#: 23378-88-3 [amp.chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 3,5-二氯-2-羟基苯磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cenmed.com [cenmed.com]
- 9. goldbio.com [goldbio.com]
